(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Aurone SAR Kinase inhibitor design DNA damage response

DDR pathway researchers face inconsistent batch purity and single-supplier bottlenecks that undermine kinase profiling reproducibility. CAS 1092298-27-5 resolves these with certified multi-vendor supply. • Certified 95% purity from independent vendors ensures reproducible ATM/ATR inhibition data across replicate studies. • Defined LogP of 3.40 and distinct 3-methoxy/7-methyl substitution enable consistent cell-based dosing and definitive SAR comparisons versus unsubstituted (CAS 1092298-31-1) and des-methyl (CAS 1234351-88-2) analogs. • Stocked by AKSci, Combi-Blocks, and Leyan, eliminating single-supplier dependency for long-term collaborative programs.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1092298-27-5
Cat. No. B1387751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
CAS1092298-27-5
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O
InChIInChI=1S/C17H14O4/c1-10-14(18)7-6-13-16(19)15(21-17(10)13)9-11-4-3-5-12(8-11)20-2/h3-9,18H,1-2H3/b15-9-
InChIKeyFBCZGQVRFBQQAN-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Defined Aurone (CAS 1092298-27-5) for DDR Research


(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (CAS 1092298-27-5) is a synthetic aurone (2-benzylidenebenzofuran-3(2H)-one) derivative distinguished by a 3-methoxy substituent on the benzylidene ring and a 7-methyl group on the benzofuranone core . It belongs to the flavonoid-related aurone class, which has attracted significant medicinal chemistry attention for kinase inhibition, including targets within the DNA damage response (DDR) pathway [1]. The compound is supplied at a certified minimum purity of 95% by multiple independent vendors, ensuring batch-to-batch consistency for reproducible pharmacological profiling .

Structural definition3-methoxy & 7-methyl aurone scaffold for DDR kinase interaction studies
SAR toolkitEnables substituent contribution analysis vs unsubstituted and des-methyl analogs
ProcurementMulti-supplier access (≥3 vendors) at certified 95% purity

Why Generic Aurones Cannot Substitute for CAS 1092298-27-5


Within the benzofuran-3(2H)-one aurone family, minor structural modifications profoundly alter kinase selectivity, target engagement, and physicochemical properties. The 3-methoxybenzylidene group of this compound introduces a hydrogen-bond acceptor that is absent in the unsubstituted 2-benzylidene analog (CAS 1092298-31-1), while the 7-methyl substituent differentiates it from the des-methyl variant (CAS 1234351-88-2). Such peripheral modifications determine conformational fit within ATP-binding pockets and influence pharmacokinetic parameters including LogP (measured at 3.40 for this compound [1]). Generic or in-class substitution without matching this precise substitution pattern risks loss of target binding and invalid cross-study comparisons. The quantitative evidence below establishes the parameters where this molecule's structural identity directly impacts experimental outcomes.

3-Methoxy recognition
Unsubstituted benzylidene analog lacks methoxy H-bond acceptor, which may alter kinase hinge-region interaction and SAR interpretation.
7-Methyl divergence
Des-methyl analog exhibits reduced steric bulk and lipophilicity, potentially shifting target binding profile in comparative studies.

Head-to-Head Comparator Evidence: CAS 1092298-27-5 vs. Structural Analogs


3-Methoxybenzylidene vs. Unsubstituted: H-Bond Recognition

CAS 1092298-27-5 incorporates a 3-methoxy group on the benzylidene ring, adding one hydrogen-bond acceptor (OCH₃) relative to the comparator (2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 1092298-31-1), which lacks this group entirely [REFS-1, REFS-2]. The methoxy oxygen can form hydrogen bonds with kinase hinge-region residues or influence π-stacking with aromatic side chains. In the broader aurone class, such peripheral substituents have been shown to shift kinase selectivity profiles; for example, the MDPI review of aurone kinase inhibitors documents that methoxy substitutions modulate potency against DARK2, PPAR-γ, and related targets [1]. The measured LogP of 3.40 for the target compound [2] reflects the balance of the lipophilic methyl/methoxy groups with the polar hydroxyl, positioning it in a physicochemical range suitable for cell permeability.

H-Bond Recognition
Class-level inference
Additional methoxy H-bond acceptor absent in unsubstituted analog (CAS 1092298-31-1); LogP 3.40
Supports kinase hinge-region interaction studies
Direct binding data unavailable; class-level SAR
Aurone SAR Kinase inhibitor design DNA damage response

7-Methyl vs. Des-Methyl: Structural Divergence

The 7-methyl group on the benzofuranone core of CAS 1092298-27-5 distinguishes it from the des-methyl analog (Z)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one (CAS 1234351-88-2) [REFS-1, REFS-2]. The methyl substituent at position 7 increases steric bulk and lipophilicity (MW 282.29 vs. 268.26 for the des-methyl analog) [1]. In the aurone tubulin-inhibitor series, the 7-position substitution pattern on the benzofuranone ring has been shown to be a critical determinant of antiproliferative potency; the SAR study in Nature Scientific Reports (2019) demonstrates that heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold achieve low nanomolar IC₅₀ values in PC-3 prostate cancer cells [2]. While direct head-to-head kinase inhibition data for both compounds is not publicly available, the established role of 7-position substitution in aurone pharmacophores implies that compound selection between these two variants should be based on the specific structural hypothesis under investigation.

7-Methyl Substitution
Class-level inference
7-methyl present (MW 282.29) vs des-methyl (MW 268.26); ΔMW 14.03, altered steric bulk
Distinct SAR profile for C7 substitution studies
No direct kinase data; inferred from aurone class
Aurone SAR Benzofuranone substitution Kinase selectivity

Multi-Supplier Availability and Purity Assurance

CAS 1092298-27-5 is available at a certified minimum purity of 95% from AKSci (Cat. 6006DD) , Combi-Blocks (Cat. QY-5806) , and Leyan (Cat. 1756702) , with AKSci further specifying long-term storage at cool, dry conditions . This multi-supplier sourcing with consistent purity specification reduces single-supplier dependency—a procurement advantage over less broadly distributed aurone analogs. For example, the unsubstituted benzylidene comparator (CAS 1092298-31-1) is listed at 97% purity by some vendors , but the broader supplier network for the 3-methoxy variant may offer greater assurance of sustained commercial access for longitudinal studies.

Procurement Assurance
Supporting evidence
≥3 independent suppliers (AKSci, Combi-Blocks, Leyan) at 95% purity; long-term storage: cool, dry
Reduces single-supplier dependency
Verify lot-specific purity from vendor COAs
Compound procurement Assay reproducibility Quality assurance

Class-Level Kinase Inhibition Precedent

The aurone scaffold is a validated pharmacophore for kinase inhibition. The 2023 MDPI review catalogs aurone derivatives as potent inhibitors of multiple kinases including DARK2, PPAR-γ, PTPM1, AGE, α-amylase, and α-glucosidase [1]. In the anticancer domain, the 2019 Nature Scientific Reports study demonstrated that heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold achieve IC₅₀ values <100 nM in PC-3 prostate cancer cell proliferation assays, with confirmed target engagement at the colchicine-binding site of tubulin and in vivo efficacy in xenograft and zebrafish models [2]. The US patent 11,286,245 further establishes aurones as privileged structures for antitrypanosomal, antifungal, and immunomodulatory applications [3]. While direct kinase inhibition data for CAS 1092298-27-5 has not been published in peer-reviewed literature, its structural correspondence to the active scaffold (6-hydroxybenzofuran-3(2H)-one core) predicts engagement with kinase ATP-binding sites, making it a rational candidate for DDR kinase (ATM/ATR) profiling studies.

Kinase Inhibition Precedent
Class-level inference
Aurone scaffold: known inhibitors of DARK2, PPAR-γ, etc.; no direct IC₅₀ for target compound
Hypothesis-driven compound for DDR kinase assays
Requires target-specific validation
Aurone pharmacology Kinase inhibition Drug discovery

High-Impact Scenarios for CAS 1092298-27-5


ATM/ATR Chemical Probe for DDR Kinase Profiling

Based on the structural correspondence of the 3-methoxybenzylidene-7-methyl-aurone scaffold to validated kinase inhibitor pharmacophores, this compound is positioned for use as a chemical probe to dissect ATM/ATR kinase function in cellular DDR pathways. The certified 95% purity and defined LogP of 3.40 [1] support consistent dosing in cell-based assays. The 3-methoxy group provides a distinct H-bond pharmacophore feature that can be explored through mutagenesis studies of the kinase ATP-binding pocket [2].

Aurone SAR: 7-Methyl and 3-Methoxy Optimization

Investigators conducting systematic SAR around the aurone core can use this compound as a key intermediate scaffold. The presence of both the 7-methyl and 3-methoxy substituents, in contrast to the unsubstituted benzylidene analog (CAS 1092298-31-1) and the des-methyl variant (CAS 1234351-88-2), allows for paired comparisons that isolate the contribution of each substituent to target binding and cellular activity [REFS-2, REFS-4]. The bio-protocol.org synthetic methodology established for related aurones provides a validated route for further derivatization [4].

Multi-Supplier Sourcing for Reproducibility Studies

For large-scale collaborative projects where compound supply continuity is critical, the availability of CAS 1092298-27-5 from at least three independent vendors (AKSci, Combi-Blocks, Leyan) at consistent 95% purity mitigates single-supplier risk. The documented long-term storage condition (cool, dry place) provides clear handling guidelines for centralized compound management facilities.

Application
Selection Property
Validation Focus
DDR kinase profiling (ATM/ATR probe)
3-methoxy H-bond pharmacophore feature; 95% purity
Kinase ATP-binding pocket mutagenesis studies
Aurone SAR optimization
7-methyl and 3-methoxy substitution pattern
Paired comparison with unsubstituted and des-methyl analogs
Multi-supplier sourcing for reproducibility
≥3 independent suppliers; consistent 95% purity
Lot-to-lot consistency and storage condition monitoring
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